(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
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Overview
Description
(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the oxazolo[5,4-b]pyridine and pyrazolo[1,5-a]pyrimidine rings, followed by their coupling through a methanone linker. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicinal chemistry, (6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4
Properties
Molecular Formula |
C18H16F3N5O2 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C18H16F3N5O2/c1-9-15-11(8-12(10-2-3-10)23-16(15)28-24-9)17(27)25-7-5-13(18(19,20)21)26-14(25)4-6-22-26/h4,6,8,10,13H,2-3,5,7H2,1H3 |
InChI Key |
LIBSRVMVTZFAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)N4CCC(N5C4=CC=N5)C(F)(F)F |
Origin of Product |
United States |
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